molecular formula C11H7ClN2O2 B1386516 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde CAS No. 1086378-89-3

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B1386516
CAS No.: 1086378-89-3
M. Wt: 234.64 g/mol
InChI Key: VDKYAXSPQPTVOF-UHFFFAOYSA-N
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Description

“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” is a synthetic compound with potential applications in the biomedical and pharmaceutical industries . It has a molecular formula of C₁₁H₇ClN₂O₂ .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a total of 24 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 ether (aromatic), and 1 Pyrimidine .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 234.64 g/mol . It has a topological polar surface area of 55.2 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors Synthesis

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is significant in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. For instance, a study demonstrated the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in this process. This intermediate facilitates the creation of compounds critical in HIV treatment (Ju Xiu-lia, 2015).

Antiparasitic Activity

Compounds derived from this compound, such as 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde, have shown potential in antiparasitic activity. These compounds are effective against various parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, demonstrating their potential in treating parasitic infections (N. Azas et al., 2003).

Synthesis of 2-Aminopyrimidinones and Self-Assembly

The synthesis of 2-aminopyrimidinones, which are important in various chemical applications, can be achieved using derivatives of this compound. This process often involves a multi-component reaction, leading to compounds that exhibit significant self-assembly and hydrogen bonding properties (M. Bararjanian et al., 2010).

Small Molecule Anticancer Drug Synthesis

Derivatives of this compound are key intermediates in the synthesis of small molecule anticancer drugs. These derivatives contribute to the development of new and more efficient anticancer treatments, as demonstrated in the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde (Binliang Zhang et al., 2018).

Antimicrobial Activity

Some benzaldehyde derivatives synthesized from this compound have shown promising antimicrobial activities. For example, compounds containing fluorine in the heterocyclic system demonstrated effective antibacterial and antifungal properties (T. Chundawat et al., 2014).

Oxidation Catalysts

Benzaldehyde derivatives, including those derived from this compound, can serve as catalysts in chemical reactions. For instance, sulfated Ti-SBA-15, a catalyst used in the oxidation of benzyl alcohol to benzaldehyde, shows enhanced activity and selectivity in such reactions (Rajesh Sharma et al., 2012).

Safety and Hazards

“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” is classified as an irritant . For safety, it is recommended to use a full-face respirator if exposure limits are exceeded or irritation is experienced .

Biochemical Analysis

Biochemical Properties

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions can lead to alterations in phosphorylation states of target proteins, thereby modulating various signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, initiating a cascade of intracellular events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound has been reported to induce apoptosis by activating pro-apoptotic signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation of downstream targets . This inhibition can result in the suppression of specific signaling pathways, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . This localization can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-6-5-10(14-11)16-9-3-1-8(7-15)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKYAXSPQPTVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264057
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086378-89-3
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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